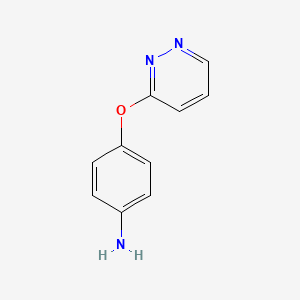
4-(Pyridazin-3-yloxy)aniline
Overview
Description
4-(Pyridazin-3-yloxy)aniline is an organic compound derived from the reaction between aniline and pyridazine-3-carbonitrile. It is related to 3-chloro-4-(pyridazin-3-yloxy)aniline, which has a molecular weight of 221.65 .
Molecular Structure Analysis
The InChI code for 3-chloro-4-(pyridazin-3-yloxy)aniline, a related compound, is1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This suggests a similar structure for 4-(Pyridazin-3-yloxy)aniline, but without the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
4-(Pyridazin-3-yloxy)aniline: derivatives have been studied for their antimicrobial properties. The pyridazine ring, which is a core structure in these compounds, has shown a wide range of pharmacological activities, including the ability to combat various bacterial and fungal infections . This makes it a valuable scaffold in the development of new antimicrobial agents.
Antidepressant and Anxiolytic Effects
Compounds containing the pyridazine moiety, such as 4-(Pyridazin-3-yloxy)aniline , are also explored for their potential use in treating depression and anxiety. The structural flexibility of pyridazine allows for the synthesis of compounds that can interact with neurological targets, potentially leading to new treatments for these conditions .
Anti-Hypertensive Agents
The pyridazine derivatives are known to exhibit anti-hypertensive effects. This is particularly important in the development of cardiovascular drugs, where 4-(Pyridazin-3-yloxy)aniline can be used as a precursor for compounds that help in regulating blood pressure .
Anticancer Properties
Research has indicated that pyridazine derivatives can play a role in cancer therapy. The ability of these compounds to interfere with cell proliferation makes them candidates for anticancer drugs4-(Pyridazin-3-yloxy)aniline , with its pyridazine core, is being investigated for its efficacy against various cancer cell lines .
Antiplatelet and Antithrombotic Applications
The pyridazine ring is present in some commercially available drugs that have antiplatelet activities. These compounds prevent the formation of blood clots, which is crucial in the treatment of thrombotic diseases4-(Pyridazin-3-yloxy)aniline could be used to synthesize new antiplatelet agents .
Agrochemicals
Pyridazine derivatives, including 4-(Pyridazin-3-yloxy)aniline , are known to have applications in agriculture as well. They can be formulated into herbicides and pesticides, providing a chemical basis for controlling weeds and pests in crop production .
Mechanism of Action
Target of Action
4-(Pyridazin-3-yloxy)aniline is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to exhibit diverse pharmacological activities It’s worth noting that similar compounds have shown a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
Pyridazinone derivatives like zardaverine have been reported to inhibit phosphodiesterase (pde) activity . This inhibition is believed to mediate the compound’s pharmacological effects .
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to its therapeutic effects .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
4-pyridazin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDCABSXKPGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazin-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



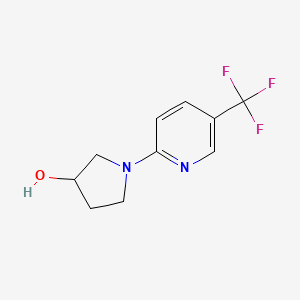
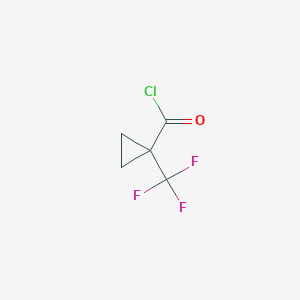
![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
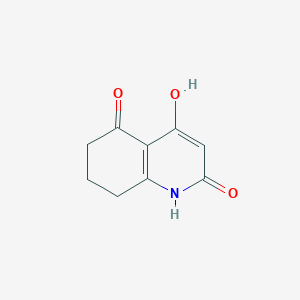



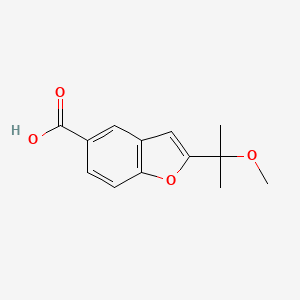

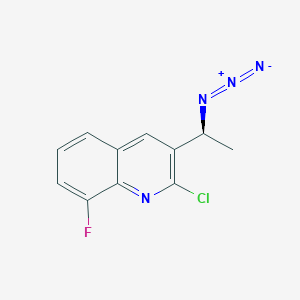
![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

